N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-13-5-3-7-17-15(13)12-4-2-6-16-8-12/h2-8,10-11,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRYTPYXZRKQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a distinctive structure that includes a pyrazole ring and a bipyridine moiety. Its chemical formula is , which contributes to its reactivity and biological properties. The presence of nitrogen and sulfur functional groups enhances its ability to interact with biological targets.
This compound primarily functions as an inhibitor of carbonic anhydrase (CA), an enzyme essential for maintaining acid-base balance and facilitating physiological processes such as respiration. By binding to the active site of CA, this compound disrupts its enzymatic function, thereby influencing metabolic pathways related to bicarbonate production and pH regulation in tissues .
Inhibition of Carbonic Anhydrase
Research indicates that this compound exhibits potent inhibitory activity against various isoforms of carbonic anhydrase. This property is particularly relevant in the context of treating conditions such as glaucoma, edema, and certain types of cancer where CA plays a pivotal role.
Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms
Study on Antitumor Activity
A recent study explored the antitumor potential of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
The findings suggest that the compound's mechanism may involve the inhibition of tumor-associated carbonic anhydrases, leading to altered tumor microenvironment conditions that inhibit growth.
Potential in Treating Metabolic Disorders
Another area of investigation focuses on the use of this compound in metabolic disorders characterized by dysregulated acid-base homeostasis. Its ability to modulate carbonic anhydrase activity presents a therapeutic avenue for conditions such as metabolic acidosis or alkalosis.
Comparison with Similar Compounds
The following analysis compares N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide with two structurally related sulfonamide derivatives from published literature and patents.
Structural Features
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| This compound (Target) | Pyrazole-sulfonamide + bipyridine | - Bipyridinylmethyl group - N-methyl pyrazole |
| 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) | Pyrazole-sulfonamide + pyridine | - 4-Butyl-3,5-dimethyl pyrazole - 4-Chlorophenyl carbamoyl |
| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | Pyrazolo-pyrimidine-sulfonamide + chromene | - Fluorinated chromene - N-methyl benzenesulfonamide - Amino pyrimidine |
Key Observations :
- Substituents on the pyrazole ring vary significantly: the target uses a simple N-methyl group, while compound 27 incorporates bulky 4-butyl-3,5-dimethyl groups, which may reduce solubility but improve membrane permeability .
- The patent example includes fluorinated aromatic systems (chromene and phenyl), which typically enhance metabolic stability and binding affinity via hydrophobic interactions .
Physical and Spectroscopic Properties
Analysis :
- The higher melting point of the patent example (175–178°C) compared to compound 27 (138–142°C) suggests stronger intermolecular forces, likely due to fluorine-induced polarity or crystallinity .
- IR data for compound 27 confirms sulfonamide (SO₂) and carbamoyl (C=O) functionalities, critical for hydrogen bonding in target interactions .
Comparison :
- Compound 27’s synthesis employs a straightforward carbamoylation, while the patent example and likely the target compound require transition-metal catalysis, reflecting the complexity of their aromatic systems.
Inferred Bioactivity
- Target Compound : The bipyridine moiety may enhance binding to kinases or metalloenzymes, while the sulfonamide group could act as a hydrogen-bond acceptor.
- Patent Example : Fluorinated chromene and pyrazolo-pyrimidine systems are common in anticancer agents (e.g., topoisomerase inhibitors) .
Q & A
Q. What are the recommended synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example:
Intermediate Preparation : React 2,3'-bipyridine-3-carbaldehyde with a methylamine derivative to form the bipyridinylmethylamine intermediate.
Sulfonylation : Couple the intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product.
Key considerations include controlling reaction pH to avoid byproducts and monitoring progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (pyrazole and bipyridine rings) and confirm methyl group environments (δ ~2.5–3.5 ppm for N-methyl) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₉N₅O₂S) .
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C-N bonds (~1600 cm⁻¹) .
Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for sulfonamide coupling, identifying optimal solvents (e.g., DMF vs. THF) .
- Reaction Path Search : Apply tools like GRRM or AFIR to explore competing pathways (e.g., hydrolysis vs. nucleophilic substitution) and minimize side reactions .
- Machine Learning : Train models on PubChem data to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with reaction yields .
Q. What strategies resolve contradictory data in pharmacological activity studies?
- Methodological Answer :
- Dose-Response Replication : Conduct assays across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate target-specific effects from off-target interactions .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
- Statistical Experimental Design : Apply factorial design (e.g., 2^k factorial) to test variables (pH, temperature) and identify confounding factors in activity assays .
Q. How can the compound’s reactivity with biological macromolecules be mechanistically studied?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) between the compound and target proteins (e.g., kinases) .
- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to map sulfonamide interactions in the active site .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method in PBS at 25°C) to ensure consistency .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition under stress conditions (40–60°C, 75% RH) and identify degradation thresholds .
- Cross-Validation : Compare results with structurally analogous sulfonamides (e.g., N-(bithiophen-ethyl) derivatives) to contextualize outliers .
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF or DCM | Maximizes SN2 | |
| Temperature | 0–25°C | Reduces hydrolysis | |
| Base | K₂CO₃ or Et₃N | Prevents racemization |
Q. Table 2: Critical Spectroscopic Peaks
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrazole N-CH₃ | 3.2–3.5 (s, 3H) | 1600 (C-N) |
| Sulfonamide S=O | - | 1350–1150 |
| Bipyridine C-H | 8.1–8.9 (m, 4H) | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
